N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylthiazole-4-carboxamide
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Overview
Description
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylthiazole-4-carboxamide is a novel compound that has been gaining immense attention in the scientific community. It is a type of 2,4-disubstituted thiazole, which are important heterocyclic compounds exhibiting a wide range of biological activities .
Molecular Structure Analysis
The molecular formula of this compound is C15H14N4OS, and it has a molecular weight of 298.36. Thiazoles, like this compound, contain sulfur and nitrogen at position-1 and -3, respectively .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the searched literature, thiazoles are known to be involved in a variety of reactions due to the presence of sulfur and nitrogen atoms .Scientific Research Applications
- Thiazoles have been investigated for their antitumor and cytotoxic properties. For instance, Gulsory and Guzeldemirci synthesized a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and found that one of the compounds demonstrated potent effects against prostate cancer .
- Thiazoles are known for their antimicrobial properties. While specific studies on this compound are limited, related 2,4-disubstituted thiazole derivatives have shown in vitro antimicrobial activity against bacteria (e.g., Bacillus subtilis, Escherichia coli, Staphylococcus aureus) and fungi (e.g., Candida albicans, Aspergillus niger) .
Antitumor and Cytotoxic Activity
Antimicrobial Activity
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
2-phenyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS2/c24-16(15-12-25-17(22-15)13-5-2-1-3-6-13)19-9-7-14-11-26-18(21-14)23-10-4-8-20-23/h1-6,8,10-12H,7,9H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEYRNAWYVCACU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCCC3=CSC(=N3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylthiazole-4-carboxamide |
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